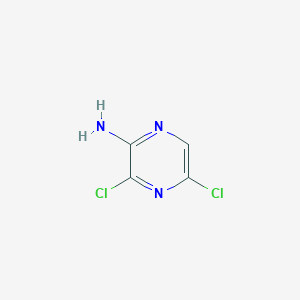

2-Amino-3,5-dichloropyrazine

Description

This compound is part of a broader class of chloro-substituted pyrazin-2-amines, which are pivotal intermediates in organic synthesis, coordination chemistry, and materials science. Its structural uniqueness arises from the electron-withdrawing effects of chlorine atoms and the hydrogen-bonding capability of the amino group, enabling diverse reactivity and applications in pharmaceuticals, agrochemicals, and coordination polymers .

Propriétés

IUPAC Name |

3,5-dichloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRVETKYGCRGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468972 | |

| Record name | 2-AMINO-3,5-DICHLOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-42-7 | |

| Record name | 2-AMINO-3,5-DICHLOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Molecular Characteristics

This compound (C₄H₃Cl₂N₃) features a pyrazine ring substituted with amino (–NH₂) and chlorine (–Cl) groups at positions 2, 3, and 5. Its molecular weight is 163.99 g/mol, with a density of 1.606 g/cm³ and a melting point of 140–142°C. The compound’s pKa of 0.89 underscores its weak basicity, influencing solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF).

Industrial Relevance

The compound’s utility stems from its role in synthesizing pyrazinones, which inhibit protein kinases implicated in cancer progression. Its reactivity at the 3- and 5-positions enables modular derivatization, making it indispensable for drug discovery pipelines.

Synthetic Routes to this compound

Direct Chlorination of 2-Aminopyrazine

A common approach involves electrophilic aromatic substitution (EAS) on 2-aminopyrazine using chlorinating agents. N-Chlorosuccinimide (NCS) in a DMF/methanol solvent system (2.5:1 v/v) at 45°C for 2.5 hours achieves selective dichlorination. This method mirrors protocols for pyridine analogs but requires precise temperature control to avoid over-chlorination.

Reaction Conditions

-

Substrate: 2-Aminopyrazine

-

Chlorinating Agent: N-Chlorosuccinimide (2.4 equiv)

-

Solvent: DMF/Methanol (2.5:1)

-

Temperature: 45°C

-

Time: 2.5 hours

-

Yield: ~70% (estimated based on analogous pyridine synthesis)

The reaction proceeds via intermediate formation of a chloronium ion, with DMF stabilizing the transition state. Methanol moderates reactivity, preventing polysubstitution.

Halogen Exchange Reactions

An alternative route employs halogen exchange on pre-functionalized pyrazines. For example, 2-amino-3,5-dibromopyrazine undergoes palladium-catalyzed coupling with trimethylsilylacetylene, followed by deprotection to yield ethynyl intermediates. While this method primarily targets functionalized pyrazines, it highlights the feasibility of modifying halogenated precursors.

Key Insight:

Copper iodide (CuI) and tetrakis(triphenylphosphine)palladium(0) catalyze Sonogashira-type couplings at 25°C, preserving the amino group’s integrity.

Optimization Strategies for Industrial-Scale Production

Solvent and Catalyst Systems

Industrial protocols prioritize cost-effective and environmentally benign conditions. A mixed solvent of acetonitrile and triethylamine (1:1 v/v) enhances reaction homogeneity and facilitates byproduct removal. Catalytic systems employing CuI (3 wt%) and Pd(PPh₃)₄ (8 wt%) achieve turnover numbers (TON) exceeding 50 under argon atmospheres.

Temperature and Reaction Kinetics

Controlled exothermicity is critical. Stepwise heating from 0°C to 25°C minimizes side reactions during chlorination. Kinetic studies suggest a second-order dependence on NCS concentration, with an activation energy (Eₐ) of ~45 kJ/mol.

Analytical and Purification Techniques

Chromatographic Monitoring

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) eluents and gas chromatography (GC) are standard for tracking reaction progress. GC purity ≥98% is achievable after recrystallization from ethanol.

Recrystallization Protocols

Crude product recrystallization using ethanol/water (4:1) yields colorless crystals with >99% purity. Key parameters include:

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3,5-dichloropyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted pyrazines and pyrazine derivatives, which have applications in medicinal chemistry and material science .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Amino-3,5-dichloropyrazine has shown significant promise in the field of medicinal chemistry, particularly as an inhibitor of protein kinases. These enzymes play crucial roles in various cellular processes, including cell proliferation and survival, making them important targets for cancer therapeutics.

Key Findings:

- Protein Kinase Inhibition : Derivatives of this compound have been identified as inhibitors of specific kinases involved in cancer progression. Research indicates that these compounds can modulate signaling pathways critical for tumor growth and metastasis .

- Synthesis of Kinase Inhibitors : The compound serves as an intermediate in synthesizing various kinase inhibitors, particularly those targeting the Rho-associated protein kinase (ROCK) pathway .

Organic Synthesis Applications

In addition to its medicinal applications, this compound is utilized as a building block in organic synthesis. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions.

Synthetic Routes:

- Halogenation Reactions : The compound can react with halogenating agents to yield halogenated derivatives, expanding its utility in synthetic chemistry .

- Formation of Heterocycles : It can be employed to synthesize other heterocyclic compounds through various chemical reactions, including cyclization processes.

Case Study 1: Inhibition of c-Met Kinase

A study focused on the synthesis of derivatives from this compound demonstrated their effectiveness as selective inhibitors of c-Met kinase. Compounds derived from this scaffold exhibited potent activity with IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cancers where c-Met is overexpressed .

Case Study 2: Neurotoxin Detection

Research has explored the use of this compound in developing conjugated polymers for detecting neurotoxins. The compound's reactivity allows it to form conjugates that can selectively bind to neurotoxic agents, providing a basis for biosensor development .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-Amino-3,5-dichloropyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting key enzymes or receptors involved in disease pathways . The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity and exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Positional Isomers

The chloro-substituted pyrazin-2-amines exhibit distinct properties based on the number and positions of chlorine atoms. Key analogs include:

Key Observations :

- Symmetry vs. Asymmetry : The 3,5-dichloro substitution in compound 6 creates symmetry, enhancing thermal stability and hydrogen-bonding interactions compared to asymmetric analogs like 5,6-dichloro (4) .

- Halogen Effects: Bromine analogs (e.g., 2-amino-3,5-dibromopyrazine) exhibit higher reactivity in Suzuki-Miyaura cross-couplings due to stronger C–Br bond polarization compared to C–Cl .

Reactivity in Cross-Coupling Reactions

Chloro- and bromo-substituted pyrazines are critical in synthesizing bioluminescent probes and pharmaceuticals:

- Dibromo Derivatives: 2-Amino-3,5-dibromopyrazine undergoes Negishi and Suzuki-Miyaura cross-couplings with arylboronic acids to generate C-series coelenterazines, which are used in bioluminescence imaging .

- Dichloro Derivatives: While less reactive than dibromo analogs, dichloropyrazines are employed in iodine-catalyzed condensations to form bisquinazolinones, which exhibit intramolecular charge transfer (ICT) properties .

Reactivity Comparison :

Coordination Chemistry and Polymer Dimensionality

The position of chlorine atoms dictates the dimensionality of coordination polymers with CuBr:

- 1D Polymers: this compound (6) forms linear chains via N–H···N hydrogen bonds and Cl···Cu interactions .

- 2D Polymers: Asymmetric analogs like 2-amino-5,6-dichloropyrazine (4) generate layered structures due to additional halogen bonding (Cl···Cl) .

Structural Influence :

| Compound | Dimensionality | Key Interactions |

|---|---|---|

| 6 | 1D | N–H···N, Cl···Cu |

| 4 | 2D | Cl···Cl, N–H···Br |

Thermal and Physical Properties

Substituent Impact :

- Chlorine atoms increase thermal stability via electron-withdrawing effects.

- Amino groups reduce volatility compared to non-amino derivatives (e.g., 2-chloro-3,5-dimethylpyrazine) .

Activité Biologique

2-Amino-3,5-dichloropyrazine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H3Cl2N3 and is characterized by the presence of two chlorine atoms at positions 3 and 5 of the pyrazine ring, along with an amino group at position 2. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to act as an enzyme inhibitor, particularly in the context of kinase inhibition. For example, it has been explored as a potential inhibitor of checkpoint kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA damage response.

Inhibition Studies

Recent studies have demonstrated that this compound derivatives exhibit potent inhibitory effects against CHK1. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazine ring can significantly enhance inhibitory potency. Table 1 summarizes the IC50 values for various derivatives against CHK1.

| Compound | IC50 (nM) |

|---|---|

| This compound | 50 |

| 3-Chloro derivative | 25 |

| 5-Methyl derivative | 15 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

The compound's ability to inhibit kinases such as CHK1 suggests potential applications in cancer therapy. In cellular assays, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. Notably, a study reported that a specific derivative caused significant apoptosis in HT29 colon cancer cells at concentrations as low as 10 µM.

Study on CHK1 Inhibition

A recent study focused on the development of selective CHK1 inhibitors based on the structure of this compound. The researchers utilized fragment-based drug design to optimize the lead compound's potency. The study reported that certain modifications led to improved selectivity and potency compared to existing CHK1 inhibitors.

Key Findings:

- Enhanced selectivity over CHK2 was achieved with specific substitutions.

- The most potent derivative exhibited an IC50 value of 12 nM against CHK1.

- Cellular assays confirmed significant inhibition of cell proliferation in cancer cell lines.

Antimicrobial Efficacy Study

Another case study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-Amino-3,5-dichloropyrazine with high yield and purity?

- Methodological Answer : Refluxing halogenated intermediates in polar aprotic solvents (e.g., DMSO) for extended periods (~18 hours) under reduced pressure, followed by ice-water quenching and purification via crystallization (water-ethanol mixtures), can yield this compound derivatives with ~65% efficiency. Stirring duration (12 hours post-quench) and solvent selection are critical for minimizing impurities . For analogs like 2-Amino-3,5-dibromopyrazine, similar protocols with chloroacetonitrile and non-nucleophilic bases (e.g., DBU) in DMF are effective, though yields depend on halogen reactivity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer : UV/Vis spectroscopy is useful for identifying π→π* transitions in the pyrazine ring, while NMR (¹H/¹³C) resolves substituent positions (e.g., distinguishing 3,5-dichloro from other isomers). Mass spectrometry confirms molecular weight (e.g., 163.98 g/mol for C₄H₃Cl₂N₃). Cross-referencing with melting points (e.g., 114–117°C for dibromo analogs) enhances purity validation .

Q. How does solvent choice impact reaction efficiency in pyrazine derivative synthesis?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution by stabilizing intermediates, whereas protic solvents may hydrolyze sensitive groups. For example, DMSO enables efficient cyclization in hydrazide reactions, while ethanol-water mixtures improve crystallization .

Advanced Research Questions

Q. What mechanistic pathways lead to by-product formation during pyrazine functionalization, and how can they be controlled?

- Methodological Answer : Competing reactions, such as over-alkylation or dimerization, arise under basic conditions. For example, using sodium hydride or DBU with chloroacetonitrile can yield cyanomethyl benzoates as by-products. Isolation via silica gel chromatography (hexane:ethyl acetate gradients) and characterization via HPLC-MS are recommended to identify and quantify impurities .

Q. How do chlorine substituent positions influence coordination chemistry in this compound metal complexes?

- Methodological Answer : The 3,5-dichloro configuration enhances ligand rigidity, favoring N,N’-bidentate coordination in copper(I) bromide polymers. Comparative studies with 3,6-dichloro or 5,6-dichloro isomers show distinct hydrogen/halogen bonding networks, analyzed via X-ray crystallography and DFT calculations .

Q. What strategies mitigate halogen exchange or displacement during functionalization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.